What are the physical and chemical properties of succinaldehyde?
What are the physical and chemical properties of succinaldehyde?
For Researchers, Scientists, and Drug Development Professionals
Succinaldehyde, systematically named butanedial, is a bifunctional aldehyde with the chemical formula C₄H₆O₂. This document provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and its role in relevant biological processes. The information is tailored for professionals in research, scientific, and drug development fields.
Core Physical and Chemical Properties
Succinaldehyde is a colorless, viscous liquid under standard conditions.[1][2] Its bifunctionality, arising from the two aldehyde groups, dictates its high reactivity and utility as a versatile chemical intermediate.[3] Quantitative physical and chemical data for succinaldehyde are summarized in the table below for ease of reference.
| Property | Value | Conditions |
| IUPAC Name | Butanedial | - |
| Synonyms | Succindialdehyde, Succinic aldehyde | - |
| CAS Number | 638-37-9 | - |
| Molecular Formula | C₄H₆O₂ | - |
| Molecular Weight | 86.09 g/mol | - |
| Appearance | Colorless, viscous liquid | Standard conditions |
| Density | 1.064 g/cm³ | 20°C |
| Boiling Point | 58 °C | 9 mmHg |
| 169-170 °C (with decomposition) | Atmospheric pressure | |
| Refractive Index | 1.4262 | 18°C |
| Solubility | Soluble in water, ethanol, ether, and acetic acid.[4] | - |
| Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃): δ 9.80 (s, 2H), 2.79 (s, 4H)[2] | - |
| ¹³C NMR (101 MHz, CDCl₃): δ 199.8, 36.2[2] | - | |
| IR (neat): νₘₐₓ 2910, 2839, 2734, 1711, 1387, 1355, 1261, 1195, 1052, 979, 925, 870, 764 cm⁻¹[2] | - |
Chemical Reactivity and Applications
The presence of two aldehyde groups makes succinaldehyde a highly reactive molecule capable of undergoing a variety of chemical transformations.
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Hydration and Acetal Formation: In aqueous solutions, succinaldehyde exists predominantly as its cyclic hydrate, 2,5-dihydroxytetrahydrofuran.[5] In the presence of alcohols, such as methanol, it readily forms the corresponding cyclic acetal, 2,5-dimethoxytetrahydrofuran.[5]
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Polymerization: Succinaldehyde is prone to polymerization, particularly in the presence of acid or at elevated temperatures.[6][7] This reactivity can be mitigated by converting it to more stable derivatives, such as bisulfite adducts, for storage.[7]
-
Cross-linking Agent: Succinaldehyde is utilized as a cross-linking agent for proteins and other macromolecules, although it is less commonly employed than glutaraldehyde.[5] The aldehyde groups react with primary amine groups, such as the ε-amino group of lysine residues, to form Schiff bases, which can then lead to the formation of stable cross-links.
-
Synthetic Intermediate: It serves as a crucial precursor in the synthesis of various organic compounds, including pharmaceuticals and heterocyclic systems.[3][4] A notable application is in the Robinson-Schopf condensation for the synthesis of tropinone, a precursor to important alkaloids.[6]
Experimental Protocols
Synthesis and Purification of Succinaldehyde
A common and efficient method for the laboratory-scale synthesis of succinaldehyde involves the hydrolysis of 2,5-dimethoxytetrahydrofuran.[2][8]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Deionized water
-
Toluene
-
Anhydrous magnesium sulfate (or other suitable drying agent)
Procedure:
-
A mixture of 2,5-dimethoxytetrahydrofuran and deionized water is heated to 90 °C with stirring for 2 hours.[2][8]
-
The resulting homogenous solution is then subjected to distillation at atmospheric pressure to remove a significant portion of the water and methanol byproduct.[2][8]
-
The remaining solvent is removed by rotary evaporation.[2][8]
-
Toluene is added to the residue, and the mixture is again concentrated by rotary evaporation to azeotropically remove residual water. This step is typically repeated three times.[2][8]
-
The crude succinaldehyde is then purified by short-path vacuum distillation to yield the pure product as a colorless oil.[2][8]
-
It is recommended to store succinaldehyde as a solution in a solvent like dichloromethane at -20 °C to prevent polymerization.[2]
Gas Chromatography (GC) Analysis
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Barrier Discharge Ionization Detector (BID). A BID can detect lower aldehydes without derivatization.[9]
-
Capillary column suitable for polar compounds (e.g., a wax-type column).
Typical Conditions (to be optimized):
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of around 200-220 °C.
-
Detector Temperature: 250-300 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Sample Preparation: Samples can be dissolved in a suitable solvent (e.g., methanol or dichloromethane) before injection. For trace analysis, headspace sampling may be employed.[10]
Biological Significance and Signaling
Succinaldehyde is implicated in biological systems, primarily in the context of oxidative stress and as a product of lipid peroxidation.
Lipid Peroxidation
Polyunsaturated fatty acids in cell membranes are susceptible to attack by reactive oxygen species (ROS), leading to a chain reaction known as lipid peroxidation. This process generates a variety of reactive aldehydes. Notably, 2-hydroxy-succinaldehyde has been identified as a product of the lipid peroxidation of arachidonic acid, indicating that a fatty acid can react with up to three molecules of oxygen.[11] These lipid-derived aldehydes are highly reactive and can modify cellular macromolecules, including proteins and DNA, contributing to cellular damage and dysfunction.[12]
Protein Cross-linking
The aldehyde functional groups of succinaldehyde can react with nucleophilic groups on amino acid side chains, primarily the primary amines of lysine residues and the N-terminus of proteins.[13] This reaction initially forms a Schiff base, which can then participate in further reactions to create stable intermolecular or intramolecular cross-links. This cross-linking activity can alter protein structure and function and is a mechanism by which lipid peroxidation-derived aldehydes contribute to cellular toxicity.
Visualizations
Caption: Workflow for the synthesis and purification of succinaldehyde.
Caption: General mechanism of protein cross-linking by succinaldehyde.
Caption: Role of lipid peroxidation-derived aldehydes in cellular stress.
References
- 1. Succinaldehyde | 638-37-9 | Benchchem [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Succinaldehyd , Hive Methods Discourse [chemistry.mdma.ch]
- 4. nbinno.com [nbinno.com]
- 5. Succinaldehyde - Wikipedia [en.wikipedia.org]
- 6. Buy Succinaldehyde | 638-37-9 [smolecule.com]
- 7. US2857427A - Method for preparing stable succinaldehyde products - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. shimadzu.com [shimadzu.com]
- 10. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxy-succinaldehyde, a lipid peroxidation product proving that polyunsaturated fatty acids are able to react with three molecules of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Interaction of aldehydes derived from lipid peroxidation and membrane proteins [frontiersin.org]
- 13. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
